molecular formula C17H21N3O2 B14224314 5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid CAS No. 776319-44-9

5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid

Cat. No.: B14224314
CAS No.: 776319-44-9
M. Wt: 299.37 g/mol
InChI Key: KYXQFCZGITYKAC-UHFFFAOYSA-N
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Description

5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid is a complex organic compound characterized by the presence of pyridine rings and an amino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid typically involves the reaction of pyridine-2-carbaldehyde with a suitable amine to form the bis(pyridin-2-ylmethyl)amine intermediate. This intermediate is then reacted with a pentanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and pyridine groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through its pyridine and amino groups, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    5-{Bis[(pyridin-2-yl)methyl]amino}methylquinolin-8-ol: Similar structure but with a quinoline ring.

    5-{Bis[(pyridin-2-yl)methyl]amino}methylbenzene: Similar structure but with a benzene ring.

Uniqueness

5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid is unique due to its pentanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

776319-44-9

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

5-[bis(pyridin-2-ylmethyl)amino]pentanoic acid

InChI

InChI=1S/C17H21N3O2/c21-17(22)9-3-6-12-20(13-15-7-1-4-10-18-15)14-16-8-2-5-11-19-16/h1-2,4-5,7-8,10-11H,3,6,9,12-14H2,(H,21,22)

InChI Key

KYXQFCZGITYKAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CCCCC(=O)O)CC2=CC=CC=N2

Origin of Product

United States

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